2-iodo-N-(4-isopropoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-iodo-N-(4-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-11(2)20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRYNGYNXHWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-iodo-N-(4-isopropoxyphenyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Substituent Variations in the Aniline Moiety
2-Iodo-N-(4-isopropylphenyl)benzamide (CAS 331270-10-1)
- Structure : Replaces the isopropoxy group with an isopropyl group.
- Synthesis: Prepared via coupling of 4-isopropylaniline with 2-iodobenzoic acid derivatives. Yields for similar compounds (e.g., 2-iodo-N-(4-phenoxyphenyl)benzamide) range from 33% to 49% under palladium-catalyzed conditions .
2-Iodo-N-(4-bromophenyl)benzamide (Polymorphs IIA and IIB)
- Structure : Substitutes isopropoxy with bromine at the para position.
- Polymorphism :
- Implications : The iodo substituent enhances halogen bonding, which may stabilize specific polymorphic forms compared to bromine analogs.
2-Iodo-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS 352536-76-6)
Substituent Variations in the Benzoyl Moiety
2-Iodo-N-(2-methoxyethyl)benzamide
- Structure : Replaces the aromatic aniline with a methoxyethyl group.
- Synthesis : Synthesized in 34% yield via coupling of 2-iodobenzoyl chloride with 2-methoxyethylamine .
4-Ethoxy-N-(2-iodophenyl)benzamide (CAS 333348-82-6)
- Structure : Ethoxy group at the para position of the benzamide ring.
PCAF HAT Inhibition by Benzamide Analogs
- Key Finding: Substituent length and position critically influence activity. For example: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide: 67% inhibition at 100 μM. 2-Tetradecanoylamino analogs: Up to 79% inhibition, highlighting the role of hydrophobic side chains .
Q & A
Q. What are the recommended synthetic routes for 2-iodo-N-(4-isopropoxyphenyl)benzamide, and how can reaction conditions be optimized?
A common method involves coupling 2-iodobenzoic acid derivatives with 4-isopropoxyaniline using coupling reagents like oxalyl chloride in dichloromethane (DCM). Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios, and catalytic additives (e.g., DMF for activation). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .
Q. How is the structural identity of 2-iodo-N-(4-isopropoxyphenyl)benzamide confirmed?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy (¹H, ¹³C) identifies functional groups (e.g., isopropoxy protons at δ 1.2–1.4 ppm, aromatic protons near δ 7.0–8.5 ppm) .
- X-ray crystallography resolves bond lengths and angles (e.g., C–I bond ~2.1 Å, benzamide torsion angles <10°) to validate stereochemistry .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 410.02) .
Q. What analytical methods are used to assess purity and stability?
- HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and bioactivity of 2-iodo-N-(4-isopropoxyphenyl)benzamide?
Quantum chemical calculations (DFT) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., iodine’s electronegativity) with solubility (log P ~3.2) and binding affinities to targets like kinases .
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) may arise from assay conditions (pH, temperature) or cellular models. Validate findings using:
- Dose-response curves with standardized positive controls (e.g., staurosporine for kinases).
- Kinetic assays (e.g., SPR, ITC) to measure binding constants (e.g., Kd = 1–10 μM) .
Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?
The iodine atom acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric and electronic effects favor para-substitution on the benzamide ring. Computational studies (NBO analysis) show enhanced electron withdrawal at the ortho position, reducing reactivity there .
Q. What experimental designs are critical for studying this compound’s enzyme inhibition mechanisms?
- Enzyme kinetics : Measure Vmax and Km under varied substrate concentrations to identify competitive/non-competitive inhibition.
- Molecular docking : Simulate binding poses with targets (e.g., COX-2) using AutoDock Vina, validated by mutagenesis studies (e.g., ΔG = −8.2 kcal/mol) .
Q. How can multi-step synthesis challenges (e.g., low yields in iodination) be mitigated?
Optimize iodination using N-iodosuccinimide (NIS) in acetic acid at 50°C. Monitor intermediates via TLC and employ protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
